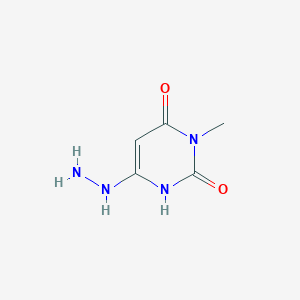

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

描述

Molecular Formula: C₅H₈N₄O₂

Structural Features:

- Pyrimidine core with a hydrazino (-NH-NH₂) group at the 6-position and a methyl (-CH₃) group at the 3-position.

- The hydrazino group enhances hydrogen-bonding capacity and nucleophilic reactivity, while the methyl group contributes to steric and electronic modulation .

属性

IUPAC Name |

6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTQFNMCDOXSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226214 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-78-2 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Material: The synthesis begins with 3-methyluracil, a pyrimidine derivative.

Hydrazination: 3-methyluracil is reacted with hydrazine hydrate under reflux conditions. The reaction is typically carried out in an ethanol or methanol solvent.

Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation Products: Azo and azoxy compounds.

Reduction Products: Hydrazones and other reduced derivatives.

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Drug Development

The compound serves as an important intermediate in synthesizing pharmaceutical agents with potential anticancer , antiviral , and antimicrobial properties. The hydrazino group enhances its reactivity, allowing it to form hydrogen bonds with enzyme active sites, which can modulate enzyme activity and influence cellular signaling pathways.

Enzyme Inhibition and Receptor Binding

Research indicates that 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione can effectively bind to enzymes and receptors due to its structural similarity to nucleic acid bases. This binding capability allows it to interact with nucleic acid-binding proteins and receptors, impacting critical biological pathways such as cell signaling and metabolic processes.

Case Studies in Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance, research has shown that specific derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Antimicrobial Activity : Derivatives show efficacy against a range of bacterial strains.

- Anticancer Potential : As an intermediate in drug synthesis, it has been linked to compounds that exhibit anticancer effects.

- Enzyme Modulation : Interaction studies reveal significant alterations in enzyme kinetics due to binding with this compound .

Enzyme Interaction Studies

The compound's ability to modulate enzyme activity has been extensively studied. For example, interactions with specific enzymes have shown alterations in reaction rates and product formation, indicating its potential as a lead compound for drug development targeting specific enzymes or receptors.

Synthesis of Dyes and Agrochemicals

In addition to its medicinal applications, this compound is utilized as a precursor in the synthesis of dyes and agrochemicals. Its chemical properties make it suitable for creating compounds used in agricultural practices and colorants for various industrial applications.

Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for anticancer, antiviral, and antimicrobial agents |

| Biological Studies | Enzyme inhibition and receptor binding studies |

| Industrial Applications | Precursor for dyes and agrochemicals |

作用机制

The mechanism of action of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structural similarity to nucleic acid bases allows it to interact with nucleic acid-binding proteins and receptors, influencing various biological pathways.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives is driven by substituent variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Structural and Functional Insights :

Hydrazino Group vs. Methyl/Phenyl Groups: The hydrazino group in the target compound provides dual hydrogen-bonding sites, enabling stronger interactions with biological targets compared to methyl or phenyl substituents. This explains its superior antiviral activity relative to 6-methylpyrimidine-2,4(1H,3H)-dione . In contrast, phenyl-substituted analogs (e.g., 3-Methyl-6-phenylpyrimidine-2,4-dione) exhibit broader antimicrobial effects due to enhanced hydrophobic interactions with microbial membranes .

Halogenation Effects :

- Chloro and fluoro substitutions (e.g., in 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4-dione) increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes. This is critical for herbicidal activity .

- The trifluoromethyl (CF₃) group in 6-(Trifluoromethyl)pyrimidine-2,4-dione improves metabolic stability and bioavailability, making it suitable for agrochemical applications .

Sulfur vs.

Amino and Alkylamino Derivatives: Amino-substituted analogs (e.g., 6-(Isobutylamino)-3-methylpyrimidine-2,4-dione) show neuroprotective effects, likely due to improved blood-brain barrier penetration and receptor affinity .

Mechanistic Differences :

- Target Compound: The hydrazino group likely inhibits viral replication by binding to viral polymerase or protease active sites .

- 6-Methylpyrimidine-2,4-dione : The methyl group may stabilize interactions with kinase ATP-binding pockets, explaining anticancer activity .

- 6-Thioxodihydropyrimidine-2,4-dione : Sulfur’s redox activity contributes to antioxidant effects by scavenging free radicals .

生物活性

6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a heterocyclic organic compound with the molecular formula C₅H₈N₄O₂, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a hydrazino group at the 6-position and a methyl group at the 3-position of the pyrimidine ring. Its potential applications span various domains, including drug development, enzyme inhibition, and receptor binding.

The presence of the hydrazino group enhances the compound's reactivity, allowing it to form hydrogen bonds with enzyme active sites. This interaction can lead to significant modulation of enzyme activity and influence cellular signaling pathways. The structural similarity to nucleic acid bases further enables binding with nucleic acid-binding proteins and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The hydrazino group facilitates interactions with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The compound's structural resemblance to nucleic acids allows it to bind to receptors involved in critical biological pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show promising antibacterial and antifungal properties.

- Anticancer Potential : As an intermediate in the synthesis of pharmaceutical compounds, it has been linked to potential anticancer activities.

- Enzyme Modulation : Interaction studies reveal that this compound can significantly alter enzyme kinetics and cellular signaling pathways.

Table 1: Summary of Biological Activities

Research Findings

- A study published in the Egyptian Journal of Chemistry highlighted the compound's role in synthesizing derivatives that exhibit enhanced biological activities compared to their parent compounds .

- Another investigation reported that modifications to the hydrazino group significantly affect the compound's binding affinity to specific enzymes and receptors .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both a hydrazino group and a methyl group. This distinct combination endows it with unique chemical reactivity and biological properties that are not present in structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyluracil | Lacks hydrazino group | Limited biological activity |

| 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | Contains an amino group instead of a hydrazino group | Moderate enzyme inhibition |

| 6-Hydrazino-2,4(1H,3H)-pyrimidinedione | Lacks methyl group at the 3-position | Reduced binding affinity |

常见问题

Q. What are the standard synthetic methodologies for preparing 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione derivatives?

The synthesis typically involves alkylation, cyclocondensation, or functionalization of the pyrimidine-dione core. For example:

- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base (e.g., triethylamine) yields N-ethyl derivatives (40–53% yield) .

- Cyclocondensation : Using DMF as a solvent with phosphoryl chloride and cyanocetamide facilitates the formation of fused pyrido[2,3-d]pyrimidine-dione systems (e.g., compound 21 in ) .

- Hydrazine functionalization : Reaction with hydrazine derivatives introduces hydrazino groups at position 6, often requiring reflux conditions in ethanol or THF .

Q. How are structural and purity confirmations performed for these derivatives?

Key analytical techniques include:

- NMR spectroscopy : 1H and 13C NMR data resolve substituent positions and tautomeric states. For example, 1H NMR of compound 18c () shows characteristic peaks at δ 4.91 (s, 1H, NH) and δ 3.93 (q, J = 7.0 Hz, ethyl group) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Compound 8g () exhibits an HRMS (ESI-) m/z of 354.0981, matching its calculated formula C19H13N3O4 .

- Melting point analysis : Used to assess purity, as seen in compound 18d (mp 154–155°C) .

Advanced Research Questions

Q. How do substituent variations at position 6 influence biological activity in pyrimidine-dione derivatives?

Substituents critically modulate bioactivity:

- Biphenyl groups : Derivatives like 8g () with a [1,1'-biphenyl]-3-carbonyl substituent show enhanced HIV Rev inhibition (87% yield) due to π-π stacking interactions in the enzyme’s hydrophobic pocket .

- Electron-withdrawing groups : Chloro or fluoro substituents (e.g., 8k and 8l in ) improve metabolic stability but may reduce solubility, requiring formulation optimization .

- Amino/hydrazino groups : Position 6 hydrazino derivatives (e.g., compound 9b in ) exhibit selective binding to HIV reverse transcriptase via hydrogen bonding with Thr139 .

Q. How can contradictory biological data among structurally similar derivatives be resolved?

Contradictions often arise from assay conditions or subtle structural differences. Strategies include:

- Comparative SAR studies : Analyzing compound 9c (4'-methyl biphenyl) vs. 9d (3'-methyl biphenyl) () reveals that substituent position impacts HIV RT inhibition by altering steric interactions .

- Dose-response profiling : Compound 6 () showed eEF-2K inhibition at IC50 = 1.2 µM, while structurally similar derivatives (e.g., compound 7) were inactive, suggesting a critical role of the 6-carboxamide group .

- Computational modeling : Molecular docking of compound 8g () into the HIV Rev binding site highlights the necessity of a planar biphenyl system for activity .

Q. What strategies optimize reaction yields for challenging pyrimidine-dione syntheses?

- Solvent selection : DMF enhances reactivity in cyclocondensation reactions (e.g., compound 21 in ) but may require post-reaction purification via hot ethanol washing .

- Catalyst systems : Potassium carbonate in DMF promotes efficient alkylation of thieno[2,3-d]pyrimidine-diones (e.g., compound 3 in ) .

- Temperature control : Refluxing in THF with p-toluenesulfonic acid () accelerates chromone-derived pyrido[2,3-d]pyrimidine-dione formation (e.g., 6a–d, 60–78% yield) .

Methodological Considerations

Q. How are stability and tautomerism addressed in pyrimidine-dione derivatives?

Q. What are the limitations of current synthetic approaches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。